molecular formula C10H9NO3 B1471049 N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide CAS No. 1158815-45-2

N-(2-hydroxy-1,1,2,2-tetradeuterioethyl)-phthalimide

Cat. No. B1471049
M. Wt: 195.21 g/mol
InChI Key: MWFLUYFYHANMCM-NZLXMSDQSA-N
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Patent
US05559224

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(COC(N2C[C@@H](S)C[C@H]2C(N2CCN(C(=O)COCCNC(OCC3C=CC([N+]([O-])=O)=CC=3)=O)CC2)=O)=O)=CC=1)([O-])=O.[CH2:48]([CH2:50][NH2:51])[OH:49].[C:52]1(=O)[O:57][C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12>C1(C)C=CC=CC=1>[C:52]1(=[O:57])[N:51]([CH2:50][CH2:48][OH:49])[C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12

Inputs

Step One
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2[C@@H](C[C@@H](C2)S)C(=O)N2CCN(CC2)C(COCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
14.81 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After concentration of the reaction solution, a residue was crystallized from chloroform
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCO)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05559224

Procedure details

(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine ##STR12## 1) A 6.11 g portion of ethanolamine and 14.81 g of phthalic anhydride were stirred in 100 ml of toluene for 3 hours with heating. After concentration of the reaction solution, a residue was crystallized from chloroform, collected by filtration and then dried to yield 17.2 g of white 2-phthalimidoethanol.
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(COC(N2C[C@@H](S)C[C@H]2C(N2CCN(C(=O)COCCNC(OCC3C=CC([N+]([O-])=O)=CC=3)=O)CC2)=O)=O)=CC=1)([O-])=O.[CH2:48]([CH2:50][NH2:51])[OH:49].[C:52]1(=O)[O:57][C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12>C1(C)C=CC=CC=1>[C:52]1(=[O:57])[N:51]([CH2:50][CH2:48][OH:49])[C:55](=[O:56])[C:54]2=[CH:58][CH:59]=[CH:60][CH:61]=[C:53]12

Inputs

Step One
Name
(2S, 4S )-1-(p-nitrobenzyloxycarbonyl)-2-(4-(2-(2-(p-nitrobenzyloxycarbonylamino) ethoxy)acetyl)piperazine-1-yl) carbonyl-4-mercaptopyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)N2[C@@H](C[C@@H](C2)S)C(=O)N2CCN(CC2)C(COCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
14.81 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After concentration of the reaction solution, a residue was crystallized from chloroform
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCO)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.